5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide -

5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide

Catalog Number: EVT-3953420
CAS Number:
Molecular Formula: C20H25N5O2
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: This compound shares the 1,3-dimethyl-1H-pyrazol-4-yl moiety with the target compound, 5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide. The presence of the 2-fluorophenylmethanone group instead of the isoxazole and benzyl(methyl)amino groups differentiates its pharmacological properties.

2-(Diethylamino)acetamide (25)

Compound Description: This compound, a 5-(substituted aminoacetamide) analog of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, also exhibited antipsychotic-like effects in animal models without inducing seizures. [] It effectively reduced spontaneous locomotion in mice without causing ataxia and selectively inhibited conditioned avoidance in rats and monkeys. [] Furthermore, unlike typical antipsychotics, it did not provoke dystonic movements in haloperidol-sensitized cebus monkeys. [] Biochemical studies suggested that its mechanism of action does not involve dopamine receptors, as it neither bound to them in vitro nor altered striatal dopamine metabolism in vivo. []

Relevance: This compound highlights the potential of substituted aminoacetamide analogs of 1,3-dimethyl-1H-pyrazol-4-yl derivatives for antipsychotic activity. Although not directly structurally related to the target compound, 5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide, it showcases the influence of structural modifications on the pharmacological profile of compounds containing the 1,3-dimethyl-1H-pyrazol-4-yl moiety.

2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide (38)

Compound Description: Similar to 2-(Diethylamino)acetamide, this compound is another 5-(substituted aminoacetamide) analog of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone that displayed antipsychotic-like activity without dopaminergic involvement. [] It exhibited a similar profile in behavioral tests and lacked the propensity to induce extrapyramidal side effects. []

Relevance: This compound, along with 2-(Diethylamino)acetamide, further strengthens the potential of exploring substituted aminoacetamide derivatives of 1,3-dimethyl-1H-pyrazol-4-yl compounds for antipsychotic applications. Although structurally distinct from the target compound, 5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide, it provides valuable insights into the structure-activity relationships within this class of compounds.

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: This compound demonstrated antipsychotic-like activity in behavioral tests while exhibiting no affinity for D2 dopamine receptors in vitro. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: This compound, structurally related to 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28), showed activity in behavioral tests suggestive of antipsychotic activity and exhibited a positive Ames test result. [] It effectively reduced spontaneous locomotion in mice at non-ataxic doses and inhibited conditioned avoidance responding in rats and monkeys. [] Notably, it did not induce dystonic movements in a primate model for extrapyramidal side effects, unlike traditional antipsychotics. []

Relevance: This compound is another example of a 1,3-dimethyl-1H-pyrazol derivative with a modified substituent at the 4-position that exhibits potential antipsychotic activity. While structurally different from the target compound, 5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide, it emphasizes the significance of substitutions on the pyrazole ring for modulating biological activity. ,

1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

Compound Description: This compound was unexpectedly formed during attempts to synthesize a 2-fluorophenyl analog of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. [] It resulted from ring closure instead of the intended substitution. []

Relevance: Although not directly analogous to the target compound, 5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide, its formation highlights the potential reactivity of the 1,3-dimethyl-1H-pyrazol-4-yl core and the possibility of unforeseen reactions during synthesis.

Properties

Product Name

5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide

IUPAC Name

5-[[benzyl(methyl)amino]methyl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C20H25N5O2/c1-14(18-13-25(4)22-15(18)2)21-20(26)19-10-17(27-23-19)12-24(3)11-16-8-6-5-7-9-16/h5-10,13-14H,11-12H2,1-4H3,(H,21,26)

InChI Key

HDBIBRHVQBNEBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=NOC(=C2)CN(C)CC3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.